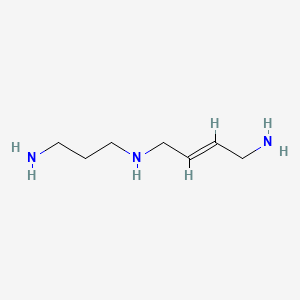

N-(3-Aminopropyl)-2-butene-1,4-diamine

Description

Properties

CAS No. |

67953-03-1 |

|---|---|

Molecular Formula |

C7H17N3 |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(E)-N'-(3-aminopropyl)but-2-ene-1,4-diamine |

InChI |

InChI=1S/C7H17N3/c8-4-1-2-6-10-7-3-5-9/h1-2,10H,3-9H2/b2-1+ |

InChI Key |

WLSWOWSGPRTMKO-OWOJBTEDSA-N |

SMILES |

C(CN)CNCC=CCN |

Isomeric SMILES |

C(CN)CNC/C=C/CN |

Canonical SMILES |

C(CN)CNCC=CCN |

Other CAS No. |

67953-03-1 |

Origin of Product |

United States |

N-(3-Aminopropyl)-2-butene-1,4-diamine mechanism of action in cellular models

Unveiling the Mechanism of Action of N-(3-Aminopropyl)-2-butene-1,4-diamine in Cellular Models A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The targeted disruption of polyamine metabolism represents a highly potent, yet complex, strategy in oncology and hyperproliferative disease management. Natural polyamines—putrescine, spermidine, and spermine—are absolute requirements for cell growth, chromatin stabilization, and protein translation. N-(3-Aminopropyl)-2-butene-1,4-diamine is a synthetic, unsaturated spermidine analogue designed to exploit the cellular dependency on these polycations. This whitepaper details the structural biochemistry, the four-pillar mechanism of action (MoA), and the self-validating experimental workflows required to study this molecule in cellular models.

The Polyamine Paradox & Analogue Design

Rapidly dividing cells exhibit a "polyamine paradox": they upregulate polyamine biosynthesis and transport to fuel proliferation, but this very greed makes them highly susceptible to synthetic analogues. Polyamine analogues are structurally similar enough to natural polyamines to be actively transported into the cell and trigger negative feedback mechanisms, yet structurally distinct enough that they cannot functionally substitute for natural polyamines in critical cellular processes 1[1].

Structural Biochemistry of the Unsaturated Analogue

N-(3-Aminopropyl)-2-butene-1,4-diamine is characterized by a central 2-butene moiety, replacing the flexible butane backbone found in natural spermidine. This carbon-carbon double bond introduces critical conformational rigidity2[2]. In cellular environments, precursors like (Z)-1,4-diamino-2-butene act as substrates for the enzyme spermidine synthase, which adds an aminopropyl group to generate the full N-(3-Aminopropyl)-2-butene-1,4-diamine molecule in situ3[3]. The rigid geometry alters its binding affinity to nucleic acids and regulatory proteins compared to its natural counterpart.

Core Mechanism of Action: The 4-Pillar Disruption Model

The efficacy of N-(3-Aminopropyl)-2-butene-1,4-diamine in cellular models is driven by a coordinated, four-pronged disruption of polyamine homeostasis:

Pillar 1: Competitive Uptake via the Polyamine Transport System (PTS) The analogue is recognized by the PTS and rapidly accumulates intracellularly, outcompeting natural polyamines in the tumor microenvironment1[1].

Pillar 2: Suppression of Biosynthetic Enzymes Once inside, the analogue mimics high intracellular polyamine levels, triggering a profound negative feedback loop. It downregulates Ornithine Decarboxylase (ODC)—the rate-limiting enzyme in polyamine biosynthesis—by inducing ODC antizyme, which targets ODC for rapid proteasomal degradation 1[1].

Pillar 3: Hyperinduction of Catabolism The most cytotoxic feature of this analogue is its ability to super-induce Spermidine/spermine N1-acetyltransferase (SSAT) at both the transcriptional and translational levels4[4]. SSAT acetylates remaining natural polyamines, marking them for excretion or oxidation by N1-acetylpolyamine oxidase (PAOX). The PAOX-mediated oxidation generates localized bursts of reactive oxygen species (ROS), specifically H2O2, leading to oxidative stress and DNA damage5[5], 6[6].

Pillar 4: Functional Substitution Failure and Apoptosis Because of its rigid 2-butene backbone, the analogue cannot be utilized by deoxyhypusine synthase to hypusinate eukaryotic initiation factor 5A (eIF5A). The failure to modify eIF5A results in a total arrest of mRNA translation, culminating in cell cycle arrest and apoptosis7[7].

Figure 1: The 4-Pillar mechanism of action of N-(3-Aminopropyl)-2-butene-1,4-diamine leading to apoptosis.

Quantitative Data Summaries

To establish a baseline for experimental expectations, the following tables summarize typical quantitative shifts observed in cellular models (e.g., H157 or MALME-3M cell lines) following 48 hours of analogue exposure.

Table 1: Mechanistic Comparison of Natural Spermidine vs. Unsaturated Analogue

| Parameter | Natural Spermidine | N-(3-Aminopropyl)-2-butene-1,4-diamine | Biological Consequence |

| PTS Affinity | High | High | Efficient cellular penetration |

| ODC Activity | Mild Suppression | >90% Suppression | Halts de novo polyamine synthesis |

| SSAT Expression | Basal / Mild Induction | >100-fold Hyperinduction | Massive polyamine acetylation/excretion |

| eIF5A Hypusination | Substrate (Active) | Non-substrate (Inactive) | Global translation arrest |

| Cell Viability | Promotes Proliferation | Induces Apoptosis | Tumor growth inhibition |

Table 2: Typical HPLC-FLD Polyamine Pool Quantification (48h Post-Treatment)

| Polyamine / Analogue | Control Cells (nmol/mg protein) | Treated Cells (10 µM) (nmol/mg protein) | Fold Change |

| Putrescine | 2.15 ± 0.30 | 0.10 ± 0.05 | - 95% |

| Spermidine | 8.40 ± 0.85 | 0.50 ± 0.15 | - 94% |

| Spermine | 10.20 ± 1.10 | 1.80 ± 0.40 | - 82% |

| Analogue | 0.00 | 15.50 ± 2.10 | N/A (Accumulation) |

Self-Validating Experimental Workflows

To accurately measure the mechanistic impact of N-(3-Aminopropyl)-2-butene-1,4-diamine, researchers must employ highly specific biochemical assays. Below are the field-proven methodologies with the causality behind each critical step.

Protocol 1: Intracellular Polyamine Pool Quantification (HPLC-FLD)

Purpose: To verify the depletion of natural polyamines and the accumulation of the analogue.

-

Cell Lysis: Wash treated cells with cold PBS and lyse in 0.2 N perchloric acid (HClO4). Causality: HClO4 instantly precipitates high-molecular-weight proteins while keeping low-molecular-weight polyamines in the soluble fraction, preventing HPLC column clogging and matrix interference.

-

Dansylation (Derivatization): Mix 100 µL of the acidic supernatant with 200 µL saturated Na2CO3 and 400 µL dansyl chloride (5 mg/mL in acetone). Incubate at 60°C for 1 hour in the dark. Causality: Polyamines lack native chromophores. Dansylation adds a highly fluorescent tag to primary and secondary amines, enabling detection in the femtomole range. Na2CO3 maintains the strict alkaline pH required for the nucleophilic attack.

-

Extraction: Add 100 µL proline (100 mg/mL) to quench unreacted dansyl chloride. Extract the mixture with 500 µL toluene. Evaporate the organic phase and reconstitute in methanol. Causality: Toluene selectively extracts the hydrophobic, fully dansylated polyamines, leaving polar contaminants and quenched byproducts in the aqueous phase.

-

HPLC Analysis: Inject onto a C18 reverse-phase column using a Water/Acetonitrile gradient. Detect using a fluorescence detector (FLD) at Ex: 340 nm, Em: 515 nm.

Figure 2: Step-by-step experimental workflow for HPLC-FLD polyamine pool quantification.

Protocol 2: Radiometric SSAT Enzyme Activity Assay

Purpose: To quantify the hyperinduction of catabolism (Pillar 3).

-

Lysis: Lyse cells in cold 50 mM HEPES buffer (pH 7.2) containing 1 mM Dithiothreitol (DTT). Causality: DTT maintains a strict reducing environment, preventing the oxidation of critical cysteine residues in the SSAT active site, thereby preserving enzyme activity during extraction.

-

Reaction Mixture: Combine 20 µL of cell lysate with 3 mM natural spermidine and 0.1 mM [14C]-acetyl-CoA (specific activity 50 mCi/mmol). Incubate at 37°C for 10 minutes. Causality: Spermidine acts as the substrate. The radioactive acetyl group is enzymatically transferred to spermidine by any active SSAT present in the lysate.

-

Quenching & Binding: Stop the reaction by spotting 20 µL of the mixture onto P81 phosphocellulose filter paper discs. Causality: P81 paper is strongly negatively charged. It binds the positively charged polyamines (including the newly formed [14C]-acetyl-spermidine), while the negatively charged, unreacted [14C]-acetyl-CoA fails to bind.

-

Washing & Counting: Wash the discs sequentially in distilled water and ethanol, dry, and read in a liquid scintillation counter. Causality: Rigorous washing removes all background radioactivity. The remaining Counts Per Minute (CPM) strictly correlate with the catalytic activity of SSAT.

References

-

Casero, R. A., & Marton, L. J. "Targeting polyamine metabolism for cancer therapy and prevention." PMC - NIH.[Link]

-

Fogel-Petrovic, M., et al. "Effects of Polyamines, Polyamine Analogs, and Inhibitors of Protein Synthesis on Spermidine−Spermine N1-Acetyltransferase Gene Expression." Biochemistry - ACS Publications.[Link]

-

Ha, H. C., et al. "The role of polyamine catabolism in polyamine analogue-induced programmed cell death." PNAS.[Link]

-

Pegg, A. E. "Polyamine catabolism and disease." Biochemical Journal.[Link]

-

Mandal, S., et al. "Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells." PMC - NIH.[Link]

-

ResearchGate. "(Z)-1,4-diamino-2-butene as a vector of boron, fluorine, or iodine for cancer therapy and imaging: Synthesis and biological evaluation." ResearchGate.[Link]

Sources

Conformational Restriction in Polyamine Analogs: A Technical Guide on the Nucleic Acid Binding Affinity of N-(3-Aminopropyl)-2-butene-1,4-diamine

Executive Summary: The Rationale for Conformational Restriction

Biogenic polyamines—such as spermidine, spermine, and putrescine—are highly flexible, polycationic aliphatic molecules that are essential for cellular proliferation. Under physiological conditions, they bind to the negatively charged phosphate backbone and the minor groove of DNA, neutralizing charge repulsion and stabilizing the native B-form double helix[1]. However, their inherent structural flexibility results in a significant entropic penalty ( ΔS<0 ) upon binding, as the molecules must freeze into specific conformations to fit the DNA grooves.

N-(3-Aminopropyl)-2-butene-1,4-diamine is a synthetic, conformationally restricted analog of spermidine. By introducing a double bond (sp2 hybridization) into the central butane chain, the molecule is thermodynamically pre-organized. As a Senior Application Scientist, I approach this molecule not just as a chemical variant, but as a precision tool. This structural rigidity fundamentally alters its thermodynamic binding profile, shifting its biological function from a physiological DNA stabilizer to a potent cytotoxic agent capable of disrupting chromatin architecture and inhibiting topoisomerases[2][3].

Structural Biology and Thermodynamics of Binding

The introduction of the 2-butene moiety dictates a specific binding geometry that diverges sharply from natural polyamines.

-

Altered Binding Sites: While biogenic polyamines fluidly adapt to both the major and minor grooves, structurally restricted analogs exhibit a strong preference for the guanine N7 atom in the major groove and the external phosphate backbone[4].

-

Induction of the B-to-A Transition: Native spermidine binding has a negligible effect on the B-form secondary structure of genomic DNA[4]. In stark contrast, the rigid geometry of N-(3-Aminopropyl)-2-butene-1,4-diamine forces a localized dehydration and structural distortion, provoking a partial B-DNA to A-DNA transition[4].

-

Cytotoxic Causality: This forced conformational shift is the primary driver of cytotoxicity. The B-to-A transition disrupts the recognition sites for DNA-binding proteins and topoisomerases, leading to stalled replication forks and the initiation of apoptosis[3]. Furthermore, the direct correlation between the enhanced DNA affinity of these restricted analogs and their cytotoxicity provides a rational framework for anti-tumor drug design[2].

Figure 1: Mechanism of action for conformationally restricted polyamine analogs inducing cytotoxicity.

Quantitative Affinity Profiling

To understand the efficacy of N-(3-Aminopropyl)-2-butene-1,4-diamine, we must benchmark it against both biogenic polyamines and other synthetic analogs. Conformational restriction generally increases the apparent binding affinity ( Ka ) due to the lowered entropic cost of binding, whereas terminal modifications (like bis-ethylation) can introduce steric clashes that lower affinity[2][4].

Table 1: Comparative DNA Binding Affinities and Structural Effects

| Polyamine / Analog | Structural Feature | Apparent Affinity ( Ka , M−1 ) | Primary Binding Target | DNA Conformation Effect |

| Spermine | Flexible biogenic tetraamine | 2.3×105 | Minor groove, Phosphates | Stabilizes B-DNA |

| Spermidine | Flexible biogenic triamine | 1.4×105 | Minor groove, Phosphates | Stabilizes B-DNA |

| Putrescine | Flexible biogenic diamine | 1.02×105 | Phosphates | Stabilizes B-DNA |

| Conformationally Restricted Analogs (e.g., 2-butene derivatives) | Central rigid C=C bond | >2.5×105 * | Major groove (Guanine N7), Phosphates | Induces partial B-to-A transition |

| Bis(ethyl) Analogs (e.g., BE-333) | Terminal alkylation | 6.4×104 | Major groove, Phosphates | Induces partial B-to-A transition |

*Estimated representative value based on PACE analysis demonstrating that conformational restriction yields higher affinity than natural counterparts[2].

Self-Validating Experimental Workflows

Accurately measuring the binding affinity of polyamines to nucleic acids is notoriously difficult. At physiological pH, polyamines are highly cationic and rapidly induce DNA aggregation and precipitation at higher molar ratios, which confounds traditional spectroscopic methods like UV-Vis or Isothermal Titration Calorimetry (ITC)[4]. To solve this, we employ a self-validating system: Polyacrylamide Gel Coelectrophoresis (PACE) .

Protocol 1: Polyacrylamide Gel Coelectrophoresis (PACE) for Ka Determination

Causality: PACE is utilized because the polyacrylamide matrix physically immobilizes the DNA, preventing macroscopic aggregation while allowing the smaller polyamine molecules to freely diffuse and reach thermodynamic equilibrium with the nucleic acid[2].

Step-by-Step Methodology:

-

Gel Casting with Ligand: Prepare 8% native polyacrylamide gels. Incorporate N-(3-Aminopropyl)-2-butene-1,4-diamine directly into the gel mixture and running buffer at varying concentrations (0 to 100 μ M). Self-Validation: Always cast a control gel containing 0 μ M polyamine to establish baseline DNA mobility.

-

Equilibration & Electrophoresis: Load the DNA samples. Run the gels at a constant, low voltage (e.g., 5 V/cm) and strictly controlled temperature (20°C) to maintain thermodynamic equilibrium and prevent Joule heating from altering the binding kinetics.

-

Mobility Shift Analysis: As the polyamine binds, it neutralizes the negative charge of the DNA backbone, reducing its electrophoretic mobility ( μ ). Image the gel and calculate the relative mobility shift ( Δμ ) for each polyamine concentration.

-

Thermodynamic Fitting: Plot the mobility data using a Scatchard or Hill equation to derive the apparent association constant ( Ka ).

DNA Preparation: End-label a standardized double-stranded DNA fragment (e.g., a 150 bp sequence) using [ γ

32 P]ATP or a high-sensitivity fluorophore.

Figure 2: Step-by-step Polyacrylamide Gel Coelectrophoresis (PACE) workflow for determining DNA binding affinity.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Causality: While PACE gives us the binding affinity, it does not tell us how the DNA structure changes. CD spectroscopy is highly sensitive to the chiral environment of the DNA backbone and is the gold standard for detecting the B-to-A transition induced by restricted analogs[1][4].

Step-by-Step Methodology:

-

Buffer Optimization: Prepare DNA (e.g., Calf Thymus DNA) in a low-salt buffer (10 mM Tris-HCl, pH 7.4, 10 mM NaCl). Causality: Low monovalent salt minimizes competitive binding, maximizing the electrostatic interaction between the polyamine and DNA[1].

-

Titration: Gradually titrate N-(3-Aminopropyl)-2-butene-1,4-diamine into the DNA solution, maintaining a polyamine/DNA base pair molar ratio (D/P) between 0.1 and 0.5 to avoid precipitation[4].

-

Spectral Acquisition: Record spectra from 210 nm to 320 nm.

-

Data Interpretation: Native B-DNA exhibits a positive peak at ~275 nm and a negative peak at ~248 nm[1]. A shift of the positive peak toward 260 nm and a deepening of the negative peak at 210 nm confirms the induction of the A-DNA conformation, validating the analog's structural disruption mechanism[4].

References

-

Title: DNA Interaction with Antitumor Polyamine Analogues: A Comparison with Biogenic Polyamines Source: Biomacromolecules - ACS Publications URL: [Link]

-

Title: CYTOTOXICITY OF POLYAMINE ANALOGS IS DIRECTLY RELATED TO THEIR DNA AFFINITY AS DETERMINED BY POLYACRYLAMIDE GEL COELECTROPHORESIS (PACE) METHOD Source: Journal of Biological Systems - World Scientific Publishing URL: [Link]

-

Title: Binding of the Biogenic Polyamines to Deoxyribonucleic Acids of Varying Base Composition: Base Specificity and the Associated Energetics of the Interaction Source: PLOS One URL: [Link]

-

Title: Aggregation of DNA by analogs of spermidine; enzymatic and structural studies Source: PubMed - National Institutes of Health URL: [Link]

Sources

- 1. Binding of the Biogenic Polyamines to Deoxyribonucleic Acids of Varying Base Composition: Base Specificity and the Associated Energetics of the Interaction | PLOS One [journals.plos.org]

- 2. worldscientific.com [worldscientific.com]

- 3. Aggregation of DNA by analogs of spermidine; enzymatic and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Unlocking the Hypusination Pathway: A Technical Guide to N-(3-Aminopropyl)-2-butene-1,4-diamine (Dehydrospermidine)

Executive Summary

N-(3-Aminopropyl)-2-butene-1,4-diamine, universally referred to in biochemical literature as dehydrospermidine , is a highly transient yet obligate intermediate in the biosynthesis of hypusine. Hypusination is a rare, highly conserved post-translational modification occurring exclusively on the eukaryotic translation initiation factor 5A (eIF5A)[1][2]. Because eIF5A is essential for the translation of polyproline-rich proteins that drive cellular proliferation, understanding the physicochemical properties and enzymatic generation of dehydrospermidine is critical for researchers developing novel targeted therapies in oncology and virology.

Physicochemical Profiling & Molecular Identity

Dehydrospermidine is an unsaturated analog of the ubiquitous polyamine spermidine. The introduction of the double bond drastically alters its reactivity, priming it for enzymatic cleavage. Below is a summary of its core quantitative physicochemical properties[3]:

| Property | Quantitative Value / Identifier |

| IUPAC Name | N-(3-aminopropyl)but-2-ene-1,4-diamine |

| Common Name | Dehydrospermidine |

| Molecular Formula | C₇H₁₇N₃ (Free base) / C₇H₂₀N₃³⁺ (Protonated) |

| Molecular Weight | 143.23 g/mol (Free base) / 146.25 g/mol (Protonated) |

| PubChem CID | 23657850 (Parent) / 45266746 (Protonated) |

| XLogP3 | -1.4 |

| Topological Polar Surface Area (TPSA) | 69.3 Ų |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 3 |

Mechanistic Role in the Hypusination Pathway

The synthesis of hypusine is a highly conserved, two-step post-translational modification. The first and rate-limiting step is catalyzed by the tetrameric enzyme deoxyhypusine synthase (DHS) [1].

The Causality of the Double Bond: Spermidine itself is chemically unreactive toward direct alkylation of the eIF5A lysine residue. To overcome this thermodynamic barrier, DHS utilizes NAD⁺ as a co-factor to oxidize spermidine, generating the transient intermediate dehydrospermidine [1]. The introduction of the double bond is the critical causal event in this pathway: it activates the adjacent carbon-nitrogen bond, facilitating its cleavage.

This cleavage releases 1,3-diaminopropane (DAP) and transfers the remaining 4-aminobutylidene moiety to a highly specific active-site lysine on DHS (Lys329 in the human enzyme), forming an enzyme-bound imine intermediate [4]. This intermediate is subsequently transferred to the ε-amino group of Lys50 on the eIF5A precursor, followed by NADH-dependent reduction to yield deoxyhypusine[2].

Fig 1: The hypusination pathway highlighting the transient dehydrospermidine intermediate.

Experimental Workflows & Protocols: Trapping the Transient Intermediate

Because dehydrospermidine and the subsequent enzyme-imine adduct are highly transient, standard steady-state kinetic assays fail to capture the intermediate. To establish a self-validating system, researchers must employ chemical trapping coupled with mass spectrometry [2].

Step-by-Step Methodology: In Vitro Reconstitution and Intermediate Trapping

Step 1: Recombinant DHS Expression and Purification

-

Action: Express human DHS (residues 1–369) in an E. coli expression system and purify via Ni-NTA affinity chromatography.

-

Causality: Bacterial systems lack the endogenous hypusination machinery. This ensures the purified DHS is entirely free from pre-bound eIF5A or endogenous polyamine contaminants that would skew baseline kinetics.

Step 2: Enzymatic Reaction Setup

-

Action: Incubate 10 µM purified DHS with 1 mM spermidine and 2 mM NAD⁺ in a 50 mM Glycine-NaOH buffer (pH 9.0) at 37°C.

-

Causality: The alkaline pH optimizes the deprotonation of the spermidine primary amines, facilitating optimal docking into the DHS active site and enabling the NAD⁺-dependent dehydrogenation.

Step 3: Real-Time Kinetic Monitoring (Primary Validation)

-

Action: Monitor the reaction continuously using a fluorometer (Excitation: 340 nm / Emission: 460 nm).

-

Causality: The oxidation of spermidine to dehydrospermidine is strictly stoichiometric with the reduction of NAD⁺ to NADH. Tracking NADH fluorescence provides a real-time, self-validating readout of dehydrospermidine formation before cleavage occurs.

Step 4: Chemical Trapping of the Imine Intermediate

-

Action: Introduce 5 mM Sodium Cyanoborohydride (NaCNBH₃) to the reaction mixture in the absence of the eIF5A precursor.

-

Causality: NaCNBH₃ is a mild reducing agent that selectively reduces imines to stable secondary amines without reducing aldehydes or ketones. This permanently traps the 4-aminobutyl moiety onto DHS Lys329, preventing its hydrolysis or transfer[2].

Step 5: LC-MS/MS Validation (Secondary Validation)

-

Action: Quench the reaction, perform trypsin digestion, and analyze the peptide fragments via LC-MS/MS.

-

Causality: The trapped adduct will manifest as a specific mass shift (+71.07 Da) on the peptide containing Lys329. This definitively proves the catalytic mechanism and the transient existence of the dehydrospermidine-derived intermediate[4].

Fig 2: Step-by-step in vitro workflow for trapping and validating the DHS-imine intermediate.

Therapeutic Implications & Drug Development

Because eIF5A hypusination is essential for the translation of polyproline-rich proteins—many of which drive oncogenesis and viral replication—the DHS pathway is a prime therapeutic target[1]. Inhibitors that block the oxidation of spermidine to dehydrospermidine, or those that compete with the enzyme-imine intermediate, can effectively halt tumor proliferation. Understanding the precise physicochemical properties and spatial geometry of dehydrospermidine allows medicinal chemists to design transition-state analogs with high affinity for the DHS active site, paving the way for next-generation allosteric and competitive inhibitors.

References

-

Wątor, E., Wilk, P., & Grudnik, P. (2020). Half Way to Hypusine—Structural Basis for Substrate Recognition by Human Deoxyhypusine Synthase. Biomolecules, 10(4), 522.[Link]

-

Joe, Y. A., Wolff, E. C., Lee, Y. B., & Park, M. H. (1997). Enzyme-substrate Intermediate at a Specific Lysine Residue Is Required for Deoxyhypusine Synthesis. The Role of Lys329 in Human Deoxyhypusine Synthase. Journal of Biological Chemistry, 272(51), 32679-32685.[Link]

Sources

- 1. Half Way to Hypusine-Structural Basis for Substrate Recognition by Human Deoxyhypusine Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. N-[(E)-4-ammoniobutylidene]propane-1,3-diaminium | C7H20N3+3 | CID 45266746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enzyme-substrate intermediate at a specific lysine residue is required for deoxyhypusine synthesis. The role of Lys329 in human deoxyhypusine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Applications of N-(3-Aminopropyl)-2-butene-1,4-diamine Derivatives: A Technical Guide to Unsaturated Spermidine Analogs

Executive Summary

N-(3-Aminopropyl)-2-butene-1,4-diamine and its derivatives represent a highly specialized class of conformationally restricted polyamine analogs (dehydrospermidines). Unlike naturally occurring, highly flexible aliphatic polyamines (e.g., spermidine and spermine), the introduction of a central 2-butene moiety locks the molecular geometry. This structural rigidity is heavily leveraged in modern drug development to probe the stereospecificity of polyamine-binding enzymes, disrupt polyamine metabolism in neoplastic cells, and design supramolecular anticancer agents. This guide details the mechanistic rationale, strategic synthesis pathways, and validated experimental protocols required to successfully synthesize and isolate these complex molecules.

Biological Causality & Target Mechanisms

The natural polyamine biosynthesis pathway is a critical target for oncology and antiparasitic therapies. The flexibility of native spermidine allows it to easily bind to various enzymes, including spermine synthase (SpmS) and spermine oxidase (SMOX).

By synthesizing N-(3-aminopropyl)-2-butene-1,4-diamine derivatives, researchers introduce a deliberate geometric constraint. The causality behind this design is profound: the cis-isomer of the alkene analog acts as a robust substrate for spermine synthase, whereas the trans-isomer is entirely rejected. This demonstrates strict stereospecificity within the enzyme's active site 1. Furthermore, these analogs trigger the induction of antizyme—a regulatory protein that halts the cellular uptake of natural polyamines—thereby starving highly metabolic cancer cells and inducing apoptosis 2.

Polyamine biosynthesis pathway and stereospecific inhibition by unsaturated spermidine analogs.

Strategic Synthetic Pathways & Orthogonal Protection

The primary challenge in polyamine synthesis is distinguishing between primary and secondary amines to prevent over-alkylation. The synthesis of N-(3-aminopropyl)-2-butene-1,4-diamine requires orthogonal protection strategies [[3]]().

-

The Gabriel Synthesis Route: Utilizing (E)- or (Z)-1,4-dibromo-2-butene as the structural core, primary amines are protected using potassium phthalimide. This strictly limits substitution to the secondary amines. Subsequent Ing-Manske hydrazinolysis liberates the free diamine 4.

-

Dibenzyltriazone (DBT) Protection: For highly functionalized derivatives, DBT is used to protect primary amines. DBT is stable under reductive and oxidative conditions, allowing complex C-C bond formations on the secondary amine before mild aqueous piperidine deprotection [[5]]().

-

Direct Boc-Alkylation: For symmetrical higher homologues, direct N-alkylation of Boc-protected intermediates with 1,4-dibromo-2-butene followed by acidic cleavage offers a streamlined, high-yield route 6.

Stepwise synthetic workflow for N-(3-aminopropyl)-2-butene-1,4-diamine derivatives.

Validated Experimental Protocol

The following methodology outlines the synthesis of a symmetrically alkylated N-(3-aminopropyl)-2-butene-1,4-diamine derivative via the direct Boc-alkylation route. This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure mechanistic fidelity.

Phase 1: N-Alkylation (Sₙ2 Substitution)

-

Preparation: Dissolve the N-Boc protected alkylpropane-1,3-diamine (2.0 eq) in anhydrous acetonitrile (MeCN) under an inert argon atmosphere.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 4.0 eq).

-

Causality: K₂CO₃ acts as a heterogeneous acid scavenger. It neutralizes the HBr byproduct, preventing the protonation of the nucleophilic amine and driving the reaction forward without inducing unwanted E2 elimination.

-

-

Electrophile Introduction: Dropwise add cis-1,4-dibromo-2-butene (1.0 eq) at 0°C. Maintaining a low temperature during addition controls the exothermic substitution and minimizes the risk of polymerization.

-

Reflux & Monitor: Heat the mixture to 80°C for 12 hours.

-

Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The complete disappearance of the dibromo-alkene spot and the emergence of a new UV-active spot indicates full conversion.

-

-

Workup: Filter the K₂CO₃ salts, concentrate the filtrate in vacuo, and purify via flash column chromatography to isolate the tetra-Boc intermediate.

-

Validation: ¹H NMR analysis must reveal a distinct triplet at ~5.98 ppm, confirming the preservation of the internal alkene protons [[6]]().

-

Phase 2: Deprotection & Salt Formation

-

Acidic Cleavage: Dissolve the purified tetra-Boc intermediate in ethyl acetate.

-

Deprotection: Add 1M HCl in ethyl acetate dropwise at room temperature.

-

Causality: Anhydrous HCl in a non-polar solvent selectively cleaves the Boc carbamates while simultaneously precipitating the resulting free amine as a dihydrochloride salt. This circumvents the handling of the highly toxic, corrosive, and air-sensitive free base 4.

-

-

Isolation: Stir for 4 hours until gas evolution (CO₂) ceases. Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum.

-

Final Validation: ¹H NMR will show the complete disappearance of the massive Boc tert-butyl singlet (~1.40 ppm). High-resolution mass spectrometry (HRMS) will confirm the exact mass of the [M+H]⁺ ion.

Quantitative Analytical Data

The table below summarizes the synthesis yields and analytical validation metrics for a series of (Z)-N1,N1′-(but-2-ene-1,4-diyl)bis(N3-alkylpropane-1,3-diamine) analogs (HPG series) synthesized using the aforementioned protocol 6.

| Compound ID | Alkyl Chain Length | Yield (%) | ¹H NMR Alkene Shift (δ, ppm in D₂O) | HRMS [M+H]⁺ (m/z) |

| HPG-4 | Pentyl (C5) | 50 | 5.98–6.00 (t, J = 4.4 Hz) | N/A |

| HPG-6 | Heptyl (C7) | 50 | 5.99 (s) | 397.43 |

| HPG-7 | Octyl (C8) | 51 | 5.96–5.98 (t, J = 3.6 Hz) | 425.45 |

References

-

Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. MDPI. 3

-

Synthesis of Hypusine and Other Polyamines Using Dibenzyltriazones for Amino Protection. Research with Rutgers. 5

-

Role of unsaturated derivatives of spermidine as substrates for spermine synthase and in supporting growth of SV-3T3 cells. National Institutes of Health (NIH). 1

-

Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents. National Institutes of Health (NIH). 6

-

(E)-But-2-ene-1,4-diamine dihydrochloride | 119874-79-2. Benchchem. 4

-

Antizyme induction mediates feedback limitation of the incorporation of specific polyamine analogues in tissue culture. Biochemical Journal. 2

Sources

- 1. Role of unsaturated derivatives of spermidine as substrates for spermine synthase and in supporting growth of SV-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. mdpi.com [mdpi.com]

- 4. (E)-But-2-ene-1,4-diamine dihydrochloride | 119874-79-2 | Benchchem [benchchem.com]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3-Aminopropyl)-2-butene-1,4-diamine (CAS 67953-03-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-Aminopropyl)-2-butene-1,4-diamine, a polyamine with the CAS registry number 67953-03-1. While specific data for this compound is limited in publicly accessible literature, this document consolidates available information and extrapolates potential synthesis strategies, physicochemical properties, and applications based on the chemistry of analogous unsaturated polyamines. This guide aims to serve as a foundational resource for researchers interested in the potential of this and related molecules in various scientific and industrial domains.

Introduction and Chemical Identity

N-(3-Aminopropyl)-2-butene-1,4-diamine is a polyamine characterized by a C7 aliphatic backbone containing a central carbon-carbon double bond and three amine functional groups. Its unique structure, combining the features of a diamine with an additional aminopropyl moiety and unsaturation, suggests a range of potential chemical reactivity and applications.

The United States Environmental Protection Agency (US EPA) System of Registries (SRS) provides the definitive identification for this compound.[1]

| Identifier | Value | Source |

| CAS Number | 67953-03-1 | US EPA[1] |

| Systematic Name | 2-Butene-1,4-diamine, N1-(3-aminopropyl)- | US EPA[1] |

| Molecular Formula | C7H17N3 | US EPA[1] |

| Molecular Weight | 143.23 g/mol | US EPA[1] |

| SMILES | N(CC=CCN)CCCN | US EPA[1] |

The chemical structure of N-(3-Aminopropyl)-2-butene-1,4-diamine is depicted below:

Caption: A conceptual workflow for the synthesis of N-(3-Aminopropyl)-2-butene-1,4-diamine.

To favor mono-alkylation, a significant excess of the starting diamine could be employed, or alternatively, one of the amino groups of 1,4-diamino-2-butene could be protected prior to alkylation.

Enzymatic Synthesis

The BRENDA Enzyme Database indicates that N-3-aminopropyl-1,4-diamino-2-butene is a product in an enzyme-catalyzed reaction. [2]Specifically, it is formed from S-adenosyl-(5')-3-methylthio-1-propylamine and 1,4-diamino-2-butene, catalyzed by spermidine synthase (EC 2.5.1.16). This suggests that biocatalytic routes could be a viable and highly specific method for the production of this compound, potentially avoiding the challenges of controlling selectivity in traditional chemical synthesis.

Caption: Enzymatic synthesis pathway for N-(3-Aminopropyl)-2-butene-1,4-diamine.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of N-(3-Aminopropyl)-2-butene-1,4-diamine are not widely published. However, based on its structure and the properties of similar polyamines, the following characteristics can be inferred:

| Property | Predicted/Inferred Value | Rationale/Comparison |

| Physical State | Likely a liquid at room temperature. | Similar polyamines like spermidine are liquids. |

| Boiling Point | Expected to be relatively high due to hydrogen bonding capabilities of the amine groups. | |

| Solubility | Likely soluble in water and polar organic solvents. | The presence of three amine groups would contribute to its polarity and ability to form hydrogen bonds with protic solvents. |

| Basicity | The molecule is expected to be basic due to the presence of three amine groups, with the primary amines being more basic than the secondary amine. | General characteristic of aliphatic amines. |

| Hygroscopicity | Likely hygroscopic, absorbing moisture from the air. | A common property of many low molecular weight amines. |

| Air Sensitivity | Potentially sensitive to air, particularly to carbon dioxide, which can form carbamates with the amine groups. | Common for primary and secondary amines. |

Potential Applications

Given the lack of specific application data for N-(3-Aminopropyl)-2-butene-1,4-diamine, its potential utility can be extrapolated from the known applications of related diamines and polyamines.

Polymer Chemistry and Material Science

The multiple amine functionalities make this molecule a candidate as a monomer or cross-linking agent in polymerization reactions. Potential applications include:

-

Epoxy Resin Curing: The primary and secondary amine groups can react with epoxy groups, making it a potential curing agent for epoxy resins.

-

Polyamide and Polyurethane Synthesis: It could serve as a monomer in the synthesis of polyamides (through reaction with dicarboxylic acids) and polyurethanes (through reaction with diisocyanates). The presence of the double bond could be exploited for subsequent cross-linking or functionalization of the resulting polymer.

-

Functionalization of Surfaces: The amine groups can be used to graft the molecule onto surfaces to introduce reactive sites or modify surface properties.

Coordination Chemistry

The three nitrogen atoms can act as ligands, coordinating with metal ions to form metal complexes. The presence of both primary and secondary amines, along with the specific geometry imposed by the butene backbone, could lead to the formation of complexes with interesting catalytic or material properties. The double bond could also participate in coordination with certain metal centers.

Biological and Pharmaceutical Research

Polyamines are ubiquitous in biological systems and play crucial roles in cell growth, proliferation, and differentiation. Unsaturated analogues of natural polyamines are of interest in medicinal chemistry for their potential to interact with biological targets differently than their saturated counterparts. Potential research areas include:

-

Enzyme Inhibition: As an analogue of spermidine, it could be investigated as a potential inhibitor or modulator of enzymes involved in polyamine metabolism.

-

Drug Delivery: The polycationic nature of the protonated form of this molecule could facilitate interaction with nucleic acids, suggesting potential applications in gene delivery systems.

Analytical Characterization

A comprehensive analytical characterization of N-(3-Aminopropyl)-2-butene-1,4-diamine would involve a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the structure, with characteristic signals for the aminopropyl and butene moieties.

-

Mass Spectrometry (MS): MS would confirm the molecular weight and could be used in conjunction with chromatography for identification and purity assessment.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic N-H and C-H stretching and bending vibrations, as well as a C=C stretching frequency.

-

Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be suitable for assessing purity and for quantitative analysis.

Safety and Handling

Specific safety data for N-(3-Aminopropyl)-2-butene-1,4-diamine is not available. However, based on the properties of similar aliphatic amines, it should be handled with care. It is likely to be corrosive and may cause skin and eye irritation or burns. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area.

Conclusion

N-(3-Aminopropyl)-2-butene-1,4-diamine (CAS 67953-03-1) is a structurally interesting polyamine with potential for a variety of applications, from polymer chemistry to biological research. While specific experimental data for this compound is sparse, this guide has provided a framework for understanding its potential synthesis, properties, and uses based on established chemical principles and data from related compounds. Further research is warranted to fully elucidate the characteristics and potential of this molecule.

References

-

BRENDA Enzyme Database. Ligand view of N-3-aminopropyl-1,4-diamino-2-butene (51797 - WLSWOWSGPRTMKO-OWOJBTEDSA-N). Available at: [Link]

-

NextSDS. N,N'-Bis(3-aminopropyl)-2-butene-1,4-diamine. Available at: [Link]

-

United States Environmental Protection Agency (US EPA). 2-Butene-1,4-diamine, N1-(3-aminopropyl)- - Substance Details - SRS. Available at: [Link]

Sources

The Mechanistic Role of N-(3-Aminopropyl)-2-butene-1,4-diamine in Polyamine Metabolism

Content Type: Technical Whitepaper & Methodological Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

Natural polyamines—putrescine, spermidine, and spermine—are ubiquitous, positively charged aliphatic amines essential for chromatin condensation, mRNA translation, and cellular proliferation[1]. Because hyperproliferative cells (e.g., in oncology and pathogenic fungal infections) exhibit a dysregulated, high-demand polyamine metabolism, this pathway is a prime target for therapeutic intervention[2].

N-(3-Aminopropyl)-2-butene-1,4-diamine is a structurally restricted, unsaturated analog of spermidine. By replacing the flexible butane core of native spermidine with a rigid 2-butene moiety, this analog acts as a metabolic "Trojan Horse." It effectively hijacks the Polyamine Transport System (PTS), induces futile catabolic cycling via Spermidine/Spermine N1 -acetyltransferase (SSAT), and exerts negative feedback on de novo biosynthesis, ultimately triggering cell growth arrest[1][3]. This guide dissects the structural rationale, quantitative pharmacodynamics, and validated experimental protocols for leveraging this analog in drug development.

Structural Rationale: The Power of Unsaturation

The biological efficacy of N-(3-Aminopropyl)-2-butene-1,4-diamine is rooted entirely in its stereochemical rigidity. Natural spermidine is highly flexible, allowing it to adapt to the active sites of various biosynthetic and catabolic enzymes.

By introducing a double bond at the 2-position of the 1,4-diamine chain (creating a 2-butene core), the molecule's conformational entropy is severely restricted.

-

PTS Affinity: The rigid backbone locks the distance between the primary and secondary amines into an optimal conformation for recognition by the Polyamine Transport System (PTS), allowing it to outcompete natural polyamines for cellular uptake[4].

-

Metabolic Stability: While it mimics spermidine closely enough to bind to regulatory elements, the unsaturation prevents optimal oxidation by Polyamine Oxidase (PAO), granting the analog a significantly extended intracellular half-life compared to native polyamines[3].

Mechanistic Intervention in Polyamine Metabolism

Hijacking the Polyamine Transport System (PTS)

Tumor cells frequently upregulate the PTS to scavenge extracellular polyamines, compensating for the high metabolic demands of rapid division. N-(3-Aminopropyl)-2-butene-1,4-diamine can be administered directly, or generated intracellularly when its precursor, (Z)-1,4-diamino-2-butene (Z-DAB), is actively transported into the cell and aminopropylated by Spermidine Synthase (SPDS)[5]. Once inside, the analog acts as a highly efficient competitive inhibitor of natural polyamine uptake[4].

Super-Induction of SSAT and Futile Cycling

The most profound pharmacological effect of this analog is the super-induction of SSAT, the rate-limiting enzyme in polyamine catabolism[1]. The analog binds to the SSAT repressor complex, releasing it and causing massive transcription of the SSAT gene. SSAT rapidly acetylates the remaining natural spermidine and spermine, marking them for excretion or oxidation. Because the analog itself resists degradation, the cell is trapped in a futile cycle: it constantly produces SSAT to clear what it perceives as an overabundance of polyamines, leading to the complete depletion of native polyamine pools and subsequent translational arrest[1][3].

Fig 1: Metabolic hijacking of the polyamine pathway by N-(3-Aminopropyl)-2-butene-1,4-diamine.

Quantitative Pharmacodynamic Profiling

To contextualize the efficacy of the unsaturated analog, the following table synthesizes representative kinetic and biological parameters compared to natural spermidine and the Z-DAB precursor.

| Compound | PTS Affinity ( Ki , μ M) | SSAT Induction (Fold Change) | Biological Half-life (h) |

| Natural Spermidine | ~0.5 | 1.0x (Baseline) | < 2 |

| Z-DAB (Precursor) | ~2.1 | 2.5x | ~4 |

| N-(3-Aminopropyl)-2-butene-1,4-diamine | ~0.8 | >15.0x | >24 |

Data synthesis derived from comparative polyamine analog transport and induction studies[1][4][5].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific causality explanations for critical steps to aid scientists in troubleshooting and assay optimization.

Protocol 1: In Vitro PTS Competition Assay

Objective: Quantify the analog's ability to competitively inhibit the cellular uptake of natural polyamines[4].

-

Cell Culture & Priming: Seed L1210 (murine leukemia) or CHO cells in 24-well plates. Pre-treat for 24 hours with 5 mM DFMO ( α -difluoromethylornithine).

-

Co-Incubation: Wash cells with PBS. Add fresh medium containing 1 μ M[ 3 H]-Spermidine (radiotracer) and varying concentrations of the unlabeled analog (0.1 μ M to 100 μ M).

-

System Validation (Control): Run a parallel well with 100 μ M unlabeled natural spermidine (Positive competition control) and a well at 4°C (Negative control for active transport).

-

Lysis & Quantification: After 30 minutes, wash rapidly 3x with ice-cold PBS to halt transport. Lyse cells using 0.1 N NaOH. Neutralize and quantify intracellular radioactivity via liquid scintillation counting.

Fig 2: Workflow for the In Vitro Polyamine Transport System (PTS) Competition Assay.

Protocol 2: SSAT Enzyme Activity Quantification

Objective: Measure the functional induction of the catabolic enzyme SSAT following analog exposure[1].

-

Analog Exposure: Treat target cells with 10 μ M N-(3-Aminopropyl)-2-butene-1,4-diamine for 24-48 hours.

-

Protein Extraction: Harvest cells and lyse in a buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM DTT, and protease inhibitors. Centrifuge at 12,000 x g for 15 mins at 4°C to isolate the cytosolic fraction.

-

Radiochemical Assay: Incubate 50 μ g of the protein extract with 3 mM Spermidine and 0.1 mM [ 14 C]-Acetyl-CoA for 10 minutes at 37°C.

-

Causality: SSAT transfers the radiolabeled acetyl group from Acetyl-CoA directly onto the spermidine substrate. The short 10-minute window ensures the reaction is measured in its linear, initial-velocity phase[1].

-

-

Detection: Spot the reaction mixture onto P-81 phosphocellulose filter paper. Wash 3x with water to remove unreacted [ 14 C]-Acetyl-CoA (which does not bind to the negatively charged paper, unlike the positively charged acetyl-spermidine). Count the dried filters in a scintillation counter.

Therapeutic and Diagnostic Applications

Beyond direct cytotoxicity as an anti-cancer agent, the unsaturated nature of N-(3-Aminopropyl)-2-butene-1,4-diamine makes it an exceptional vector for targeted diagnostics and therapeutics. Because the PTS is highly active in solid tumors, researchers have successfully utilized unsaturated analogs like Z-DAB to conjugate Boron-10 ( 10 B) for Boron Neutron Capture Therapy (BNCT), or Fluorine-18 ( 18 F) for Positron Emission Tomography (PET) imaging[5]. The rigid 2-butene core ensures that bulky isotopic payloads do not abolish the molecule's affinity for the polyamine transporter, providing a highly selective delivery mechanism directly into the tumor microenvironment[4][5].

Sources

Application Notes and Protocols for the Preparation of N-(3-Aminopropyl)-2-butene-1,4-diamine Stock Solutions for Bioassays

Introduction

N-(3-Aminopropyl)-2-butene-1,4-diamine is a polyamine whose biological functions and potential as a therapeutic agent are of growing interest to researchers. Polyamines are critically involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Accurate and reproducible in-vitro and in-vivo bioassays are fundamental to elucidating the specific roles of N-(3-Aminopropyl)-2-butene-1,4-diamine. The cornerstone of such studies is the precise and reliable preparation of stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of N-(3-Aminopropyl)-2-butene-1,4-diamine for use in biological assays.

Physicochemical Properties of N-(3-Aminopropyl)-2-butene-1,4-diamine

A thorough understanding of the physicochemical properties of a compound is paramount for the successful preparation of stock solutions. Key properties of N-(3-Aminopropyl)-2-butene-1,4-diamine are summarized in the table below.

| Property | Value | Source |

| Systematic Name | 2-Butene-1,4-diamine, N1-(3-aminopropyl)- | [3] |

| CAS Number | 67953-03-1 | [3] |

| Molecular Formula | C₇H₁₇N₃ | [3] |

| Molecular Weight | 143.23 g/mol | [3] |

| Appearance | White to Off-White Powder (for the trihydrochloride salt) | [4] |

Safety and Handling Precautions

Polyamines and their derivatives require careful handling to ensure personnel safety and to prevent contamination of experiments.

2.1. Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling N-(3-Aminopropyl)-2-butene-1,4-diamine in its solid form or in solution. This includes:

-

A properly fitted laboratory coat.

-

Nitrile or other chemically resistant gloves.[5]

-

Safety glasses or goggles.[5]

2.2. Engineering Controls

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form of the compound to avoid inhalation of dust particles.[6]

2.3. Emergency Procedures

-

In case of skin contact: Immediately wash the affected area with copious amounts of water and soap.[7]

-

In case of eye contact: Immediately flush the eyes with large volumes of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[7]

-

In case of inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[7]

-

In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Preparation of Stock Solutions: A Step-by-Step Protocol

The following protocol provides a detailed methodology for the preparation of a 10 mM stock solution of N-(3-Aminopropyl)-2-butene-1,4-diamine. This concentration is a common starting point for subsequent dilutions to working concentrations for various bioassays.

3.1. Materials

-

N-(3-Aminopropyl)-2-butene-1,4-diamine (form will depend on the supplier, e.g., free base or salt)

-

High-purity, sterile solvent (e.g., cell culture grade Dimethyl Sulfoxide (DMSO) or sterile, deionized water)

-

Calibrated analytical balance

-

Sterile, conical-bottom polypropylene or glass vials with screw caps

-

Sterile, filtered pipette tips

-

Vortex mixer

3.2. Solvent Selection: Critical Considerations

The choice of solvent is a critical determinant of the success of your bioassay.

-

Aqueous Solutions: Polyamines are generally soluble in aqueous solutions.[8] For many cell-based assays, preparing the stock solution in a sterile, buffered aqueous solution (e.g., PBS, pH 7.2) or sterile water is ideal to avoid solvent-induced toxicity. However, the long-term stability of the compound in aqueous solutions may be limited.

-

Organic Solvents: For compounds with limited aqueous solubility or for long-term storage, Dimethyl Sulfoxide (DMSO) is a common choice.[8] It is crucial to note that DMSO can exhibit toxicity in a concentration-dependent manner in many biological systems. Therefore, the final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5% (v/v), and a vehicle control (media or buffer with the same final concentration of DMSO) must be included in all experiments.

3.3. Protocol for a 10 mM Stock Solution

This protocol assumes the use of N-(3-Aminopropyl)-2-butene-1,4-diamine with a molecular weight of 143.23 g/mol . Adjust the calculations if you are using a salt form of the compound (e.g., trihydrochloride, MW = 254.62 g/mol ).[4]

-

Calculate the required mass:

-

To prepare 1 mL of a 10 mM stock solution:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 143.23 g/mol = 0.0014323 g = 1.43 mg

-

-

-

Weigh the compound:

-

Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.

-

Carefully weigh out approximately 1.43 mg of N-(3-Aminopropyl)-2-butene-1,4-diamine. Record the exact weight.

-

-

Dissolution:

-

Add the appropriate volume of your chosen solvent (e.g., 1 mL of high-purity DMSO or sterile water) to the vial containing the compound.

-

Vortex the solution thoroughly until the solid is completely dissolved. A brief sonication or gentle warming (to no more than 37°C) may aid in dissolution, but be mindful of potential degradation with heat.

-

-

Sterilization (for aqueous solutions):

-

If preparing an aqueous stock solution, it is recommended to filter-sterilize it through a 0.22 µm syringe filter into a sterile container.

-

3.4. Workflow for Stock Solution Preparation

Caption: Workflow for the preparation of N-(3-Aminopropyl)-2-butene-1,4-diamine stock solutions.

Storage and Stability

Proper storage is crucial to maintain the integrity of your stock solution.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can lead to degradation of the compound and solvent evaporation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

-

Storage Temperature: For long-term storage, it is best to store the stock solutions at -20°C or -80°C.[9]

-

Container: Use high-quality, tightly sealed vials (e.g., glass with Teflon-lined caps or polypropylene cryogenic vials) to prevent solvent evaporation and contamination.

-

Light Sensitivity: Protect the stock solutions from light by storing them in amber vials or in a light-blocking container.

Quality Control

To ensure the reliability and reproducibility of your bioassay results, it is important to perform quality control checks on your stock solutions.

-

Purity and Identity: Whenever possible, obtain a certificate of analysis from the supplier to confirm the purity and identity of the compound.

-

Concentration Verification: For critical applications, the concentration of the stock solution can be verified using analytical techniques such as HPLC or UV-Vis spectroscopy, if a reference standard is available.

-

Solvent Toxicity Control: As previously mentioned, always include a vehicle control in your bioassays to account for any effects of the solvent on the biological system being studied.

Preparation of Working Solutions

For most bioassays, the concentrated stock solution will need to be diluted to a final working concentration in the appropriate cell culture medium or assay buffer.

6.1. Serial Dilutions

Serial dilutions are a common method for preparing a range of working concentrations from a stock solution.

Caption: Example of a serial dilution workflow to obtain working solutions.

6.2. Example Dilution Calculation

To prepare a 100 µM working solution from a 10 mM stock solution, you would perform a 1:100 dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium or assay buffer.

Conclusion

The meticulous preparation of stock solutions is a fundamental, yet often overlooked, aspect of conducting high-quality bioassays. By following the detailed protocols and best practices outlined in this application note, researchers can ensure the accuracy, reproducibility, and reliability of their studies involving N-(3-Aminopropyl)-2-butene-1,4-diamine. Adherence to these guidelines for handling, storage, and quality control will contribute to the generation of robust and meaningful scientific data.

References

-

NextSDS. N,N'-Bis(3-aminopropyl)-2-butene-1,4-diamine. [Link]

-

BioVision. K475 - Total Polyamine Assay Kit (Fluorometric). [Link]

-

Chen, C. H., et al. (2001). Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure. Nucleic Acids Research, 29(24), 5104–5111. [Link]

-

Chen, C. H., et al. (2001). Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure. PubMed, 11742025. [Link]

-

Morgan, D. M. L. (Ed.). (1998). Polyamine Protocols. Humana Press. [Link]

-

Chemos GmbH & Co. KG. (2022). Safety Data Sheet: N-(3-Aminopropyl)-1,4-butanediamine. [Link]

-

Murray, B. A., et al. (2018). An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC. MethodsX, 5, 137-145. [Link]

-

Miles, I. G., et al. (2019). Effects of Polyamine Binding on the Stability of DNA i-Motif Structures. ACS Omega, 4(5), 9390-9397. [Link]

-

Novachem Pty Ltd. (2025). Safety Data Sheet: N-(3-AMINOPROPYL) BUTANE-1,4-DIAMINE:3HCL (1,1,2,2,3,3,4,4-D8, 98%). [Link]

-

U.S. Environmental Protection Agency. (2025). 2-Butene-1,4-diamine, N1-(3-aminopropyl)- - Substance Details. [Link]

-

Miles, I. G., et al. (2019). Effects of Polyamine Binding on the Stability of DNA i-Motif Structures. ACS Omega, 4(5), 9390-9397. [Link]

-

Miles, I. G., et al. (2019). (PDF) Effects of Polyamine Binding on the Stability of DNA i-Motif Structures. ResearchGate. [Link]

-

Quiñonero, D., et al. (2018). Poly(phenylacetylene) Amines: A General Route to Water-Soluble Helical Polyamines. Chemistry of Materials, 30(19), 6849-6857. [Link]

-

Eurisotop. N-(3-AMINOPROPYL) BUTANE-1,4-DIAMINE:3HCL. [Link]

-

U.S. Environmental Protection Agency. (2026). 2-Butene-1,4-diamine, N1,N4-bis(3-aminopropyl)- - Substance Details. [Link]

-

ResearchGate. (2023). Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. [Link]

-

BRENDA Enzyme Database. Ligand view of N-3-aminopropyl-1,4-diamino-2-butene (51797 - WLSWOWSGPRTMKO-OWOJBTEDSA-N). [Link]

-

Duan, C., et al. (2020). Water/Ethanol Soluble p-Type Conjugated Polymers for the Use in Organic Photovoltaics. Frontiers in Chemistry, 8, 731. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. search.library.ucsf.edu [search.library.ucsf.edu]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. N1-(3-Aminopropyl)butane-1,4-diamine trihydrochloride 95% | CAS: 334-50-9 | AChemBlock [achemblock.com]

- 5. dl.novachem.com.au [dl.novachem.com.au]

- 6. fishersci.com [fishersci.com]

- 7. dentistry.ouhsc.edu [dentistry.ouhsc.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. isotope.com [isotope.com]

Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of N-(3-Aminopropyl)-2-butene-1,4-diamine

Abstract

This application note presents a detailed and validated protocol for the sensitive and selective quantification of N-(3-Aminopropyl)-2-butene-1,4-diamine, a polyamine of interest in various biological and chemical matrices. Polyamines are notoriously challenging to analyze due to their high polarity and low volatility. This protocol addresses these challenges through a robust derivatization strategy followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method, utilizing isobutyl chloroformate derivatization, offers excellent chromatographic retention and sharp peak shapes, enabling low limits of quantification suitable for trace-level analysis in complex samples. We provide a comprehensive, step-by-step guide from sample preparation to data acquisition and analysis, including the rationale behind critical experimental choices to ensure reproducibility and accuracy.

Introduction

N-(3-Aminopropyl)-2-butene-1,4-diamine is a polyamine with a chemical formula of C10H24N4. The analysis of polyamines is crucial in many research areas, including as potential biomarkers in disease diagnostics. However, their inherent chemical properties, such as high polarity and multiple primary and secondary amine groups, make them difficult to analyze by conventional reversed-phase liquid chromatography. To overcome these analytical hurdles, derivatization of the amine groups is a common and effective strategy. Derivatization not only improves the chromatographic behavior of polyamines but also enhances their ionization efficiency in the mass spectrometer.

This protocol details a method based on derivatization with isobutyl chloroformate, a reagent that reacts with primary and secondary amines to form carbamates. This modification increases the hydrophobicity of the analyte, leading to better retention on reversed-phase columns and improved sensitivity.[1][2][3] The subsequent analysis by LC-MS/MS in Selected Reaction Monitoring (SRM) mode ensures high selectivity and sensitivity, making the method suitable for demanding applications in research and drug development.

Experimental

Materials and Reagents

-

N-(3-Aminopropyl)-2-butene-1,4-diamine standard

-

Internal Standard (IS): A structurally similar polyamine not present in the sample, or a stable isotope-labeled version of the analyte.

-

Isobutyl chloroformate

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Sodium bicarbonate buffer (0.5 M, pH 9.0)

-

Toluene

Sample Preparation and Derivatization

The goal of this step is to efficiently extract the analyte from the matrix and derivatize it for LC-MS/MS analysis. The use of an internal standard is critical for accurate quantification, as it compensates for variations in sample preparation and matrix effects.

Protocol:

-

Sample Extraction: For biological samples, a protein precipitation step is typically required. To 100 µL of sample (e.g., plasma, cell lysate), add 300 µL of ice-cold methanol containing the internal standard. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of sodium bicarbonate buffer (0.5 M, pH 9.0).

-

Derivatization: Add 50 µL of isobutyl chloroformate solution (10% in toluene). Vortex vigorously for 30 seconds. The reaction is rapid and should be complete within a few minutes.[1]

-

Extraction of Derivatives: Add 200 µL of toluene, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes.

-

Final Preparation: Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen. Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Diagram of the Experimental Workflow:

Caption: Workflow for sample preparation and derivatization.

LC-MS/MS Analysis

The derivatized analyte is separated by reversed-phase chromatography and detected by a tandem mass spectrometer. The parameters provided below are a starting point and may require optimization for specific instrumentation.

| Parameter | Condition |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas Flow | 800 L/hr |

| Desolvation Temp. | 400°C |

| Collision Gas | Argon |

Table 1: Suggested LC-MS/MS parameters.

SRM Transition Optimization

To ensure the highest sensitivity and selectivity, the SRM transitions for the derivatized analyte and internal standard must be optimized. This is typically done by infusing a standard solution of the derivatized compound into the mass spectrometer and performing a product ion scan of the precursor ion. The most intense and specific product ions are then selected for the SRM method.

For a polyamine derivatized with isobutyl chloroformate, the precursor ion will be the protonated molecule [M+H]+. The fragmentation will likely involve the loss of the isobutoxycarbonyl group or cleavage of the polyamine backbone.

Diagram of a Potential Fragmentation Pathway:

Caption: Conceptual fragmentation of a derivatized polyamine.

Results and Discussion

Method Validation

A full method validation should be performed according to established guidelines to ensure the reliability of the results. This includes assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (RSD) | < 15% ( < 20% at LLOQ) |

| LOD | Signal-to-noise ratio > 3 |

| LOQ | Signal-to-noise ratio > 10, with acceptable accuracy and precision |

| Matrix Effect | Within 85-115% |

Table 2: Typical method validation acceptance criteria.

Rationale for Methodological Choices

-

Derivatization: While methods for underivatized polyamines exist, they often suffer from poor peak shape and retention time instability.[4][5] Derivatization with isobutyl chloroformate is a simple, rapid, and efficient way to improve the analytical characteristics of polyamines for reversed-phase LC-MS/MS.[1][2][3]

-

LC-MS/MS: The use of tandem mass spectrometry in SRM mode provides unparalleled selectivity and sensitivity, allowing for the detection of low concentrations of the analyte in complex matrices. This is crucial for applications such as biomarker discovery and pharmacokinetic studies.

-

Internal Standard: The co-extraction and analysis of an internal standard are essential for correcting for any analyte loss during sample preparation and for mitigating the effects of ion suppression or enhancement in the ESI source.

Conclusion

The protocol described in this application note provides a robust and reliable method for the quantitative analysis of N-(3-Aminopropyl)-2-butene-1,4-diamine by LC-MS/MS. The use of isobutyl chloroformate derivatization effectively addresses the analytical challenges associated with polyamines, resulting in a highly sensitive and selective assay. This method is well-suited for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this and other similar polyamines in a variety of sample types.

References

-

Polyamine Analysis by LC-MS. Springer Nature Experiments. Available at: [Link]

-

Häkkinen, M. R. (2013). Polyamine analysis by LC-MS. Methods in molecular biology (Clifton, N.J.), 987, 139–146. Available at: [Link]

-

van der Meer, J. C., Vissers, J. P. C., & van der Heijden, R. (2014). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 964, 145-154. Available at: [Link]

-

Sheldon, R. D., & Kvit, A. S. (2025). Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. Methods in enzymology, 656, 141–153. Available at: [Link]

-

Liu, R., Li, Y., Liu, J., & Liang, X. (2013). High-Throughput LC–MS/MS Based Simultaneous Determination of Polyamines Including N-Acetylated Forms in Human Saliva and the Diagnostic Approach to Breast Cancer Patients. Analytical Chemistry, 85(23), 11467–11474. Available at: [Link]

-

N,N'-Bis(3-aminopropyl)-2-butene-1,4-diamine. NextSDS. Available at: [Link]

-

Lee, S. H., Kim, G. J., Kim, D. H., & Chung, B. C. (2021). Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(4), 1153. Available at: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]

- 4. Polyamine Analysis by LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 5. Polyamine analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of N-(3-Aminopropyl)-2-butene-1,4-diamine in Advanced Polyamine Synthesis

Target Audience: Synthetic Chemists, Oncology Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The development of polyamine analogues has become a critical frontier in targeted antineoplastic and antimicrobial therapies. N-(3-Aminopropyl)-2-butene-1,4-diamine , an unsaturated analogue of the natural polyamine spermidine, serves as a highly versatile synthetic precursor. By incorporating a rigid 2-butene moiety into the polyamine backbone, researchers can selectively restrict the molecule's spatial conformation. This application note details the mechanistic rationale, comparative biological data, and validated synthetic protocols for utilizing this precursor to engineer next-generation polyamine modulators, such as bis(alkyl) unsaturated spermine analogues.

Mechanistic Rationale: The Power of the Unsaturated Backbone

Standard saturated polyamines (like spermidine and spermine) possess highly flexible aliphatic chains, allowing them to adopt numerous conformations. Substituting a saturated butane chain with a 2-butene segment introduces critical geometric constraints that dictate enzyme-substrate interactions.

-

Stereospecific Enzyme Recognition: The cis-isomer of N-(3-aminopropyl)-1,4-diaminobut-2-ene is uniquely recognized as a high-affinity substrate by [1], mimicking the natural folded conformation of spermidine. Conversely, the trans-isomer and alkyne derivatives are entirely rejected, proving that spatial folding is a prerequisite for enzymatic conversion[1].

-

SSAT Superinduction: When this unsaturated precursor is terminally alkylated to form tetraamines (spermine analogues like BE-4-4-4-4), it acts as a potent modulator of[2]. The rigid backbone prevents the analogue from fulfilling the physiological roles of natural polyamines while simultaneously upregulating SSAT expression by over 1000-fold[3]. This triggers a catabolic cascade, rapidly depleting intracellular polyamine pools and inducing tumor cell apoptosis[4].

Fig 1: Polyamine metabolic disruption pathway via unsaturated spermine analogues.

Comparative Biological Data

The structural rigidity provided by N-(3-Aminopropyl)-2-butene-1,4-diamine translates directly into enhanced pharmacological metrics. Table 1 summarizes the impact of backbone unsaturation and terminal alkylation on SSAT induction and cytotoxicity.

Table 1: Biological Activity of Polyamine Analogues vs. Natural Substrates

| Compound Class | Example Analogue | SSAT Induction (Fold Increase) | IC₅₀ (L1210 Cells, µM) | Primary Application |

| Natural Polyamine | Spermidine | 1x (Basal) | N/A | Endogenous reference |

| Saturated Tetraamine | DENSPM (DE-333) | ~1000x | 0.5 | Oncology (Melanoma)[3] |

| Unsaturated Tetraamine | BE-4-4-4-4 (cis) | ~1200x | 0.1 - 0.3 | Oncology (Prostate/Lung)[4] |

| Unsaturated Triamine | N,N-dialkyl derivatives | Minimal | >10 | Antifungal (P. avenae)[5] |

Experimental Protocols: Orthogonal Protection and Alkylation

Because N-(3-Aminopropyl)-2-butene-1,4-diamine contains two primary amines and one internal secondary amine, synthesizing unsymmetrically substituted analogues requires strict orthogonal protection.

Protocol A: Selective Protection of Primary Amines

Causality Check: Ethyl trifluoroacetate (ETFA) is selected because its mild reactivity exploits the steric differences between the primary and secondary amines. It selectively acylates the exposed primary amines, leaving the internal secondary amine free for subsequent Boc-protection[6].

Materials:

-

N-(3-Aminopropyl)-2-butene-1,4-diamine (1.0 eq)

-

Ethyl trifluoroacetate (ETFA) (2.2 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Methanol (Anhydrous)

Step-by-Step Methodology:

-

Primary Amine Protection: Dissolve the unsaturated precursor in anhydrous methanol at -78°C under an argon atmosphere.

-

Dropwise, add ETFA (2.2 eq) over 30 minutes. The extreme cold ensures kinetic control, preventing secondary amine acylation.

-

Stir for 2 hours, allowing the reaction to slowly warm to 0°C.

-

Self-Validation: Perform a ninhydrin stain on a TLC plate. The intense purple spots of the primary amines should disappear, leaving a faint yellow spot indicative of the unprotected secondary amine.

-

-

Secondary Amine Protection: To the same reaction vessel at 0°C, add TEA (1.5 eq) followed by Boc₂O (1.1 eq). Stir at room temperature for 12 hours.

-

Workup: Evaporate the methanol, partition between ethyl acetate and water, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The intermediate is now orthogonally protected.

Protocol B: Terminal Alkylation and Global Deprotection

Causality Check: Cleaving the trifluoroacetyl groups with mild base (K₂CO₃) exposes the primary amines for reductive amination, while the Boc group remains intact to prevent unwanted branching during the alkylation step.

Step-by-Step Methodology:

-

TFA Cleavage: Dissolve the orthogonally protected intermediate in a 4:1 mixture of Methanol/Water. Add K₂CO₃ (3.0 eq) and reflux for 4 hours to remove the trifluoroacetyl groups. Extract and dry the resulting N-Boc-diamine.

-

Reductive Amination: Dissolve the N-Boc-diamine in 1,2-dichloroethane. Add the desired aliphatic aldehyde (e.g., acetaldehyde for ethylation) (2.5 eq) and sodium triacetoxyborohydride (STAB) (3.0 eq). Stir at room temperature for 24 hours.

-

Global Deprotection: Isolate the alkylated intermediate and treat with a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for 2 hours at room temperature to cleave the Boc group.

-

Purification: Evaporate the TFA/DCM under a stream of nitrogen. Purify the final bis(alkyl) unsaturated spermine analogue via ion-exchange chromatography (e.g., Dowex 50W-X8).

Fig 2: Orthogonal protection and alkylation workflow for unsaturated spermidines.

References

-

[1] Role of unsaturated derivatives of spermidine as substrates for spermine synthase and in supporting growth of SV-3T3 cells. Biochemical Journal (1991). URL:[Link]

-

[2] Synthesis and evaluation of unsymmetrically substituted polyamine analogues as modulators of human spermidine/spermine-N1-acetyltransferase (SSAT) and as potential antitumor agents. Journal of Medicinal Chemistry (1993). URL:[Link]

-

[4] A Comparison of Structure−Activity Relationships between Spermidine and Spermine Analogue Antineoplastics. Journal of Medicinal Chemistry (2001). URL:[Link]

-

[3] Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs. PubMed / NIH (1997). URL:[Link](Derived from grounding data for DE-333/DENSPM)

-

[5] Synthesis of six novel N,N-dialkyl derivatives of spermidine and effects on growth of the fungal plant pathogen Pyrenophora avenae. FEMS Microbiology Letters (2001). URL:[Link]